2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Overview
Description
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a chemical compound that belongs to the indolizine family1. It has a molecular weight of 237.262. The IUPAC name for this compound is 2-(benzo[d][1,3]dioxol-5-yl)indolizine2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is not available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions3.Molecular Structure Analysis
The InChI code for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is 1S/C15H11NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h1-9H,10H2
2. This code provides a detailed representation of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde are not available in the search results. However, it’s worth noting that similar compounds are often involved in various organic reactions3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.262. It is stored at a temperature of 2~8°C2. The purity of the compound is 95%2.Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde derivatives are foundational for exploring their applications. Research has demonstrated various methods for synthesizing indole derivatives, including the reaction of indole-3-carboxaldehydes with hydrazine derivatives and substituted acid hydrazides to afford corresponding hydrazine and acid hydrazide derivatives. These compounds exhibit significant antimicrobial activities, underscoring their potential in medicinal chemistry (Salman et al., 2015).
Photoluminescent Materials
The exploration into photoluminescent materials has revealed that derivatives of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique pH-dependent optical properties. These include a dramatic blue shift in fluorescence emission upon protonation, highlighting their potential in developing new photoluminescent materials for sensing applications (Outlaw et al., 2016).
Antimicrobial Activities
Further research into the antimicrobial properties of indole derivatives synthesized from 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has shown promising results. Compounds synthesized through various chemical reactions displayed significant activities against a range of microbial strains, suggesting their applicability in developing new antimicrobial agents (Anekal & Biradar, 2012).
Novel Synthetic Approaches
Innovative synthetic approaches have been developed to create indolizine derivatives, including a one-pot synthesis method that offers a novel and efficient pathway to these compounds. Such methodologies not only streamline the synthesis process but also open avenues for creating diverse derivatives with potential applications in drug development and materials science (Zhu et al., 2011).
Safety And Hazards
The specific safety and hazards information for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is not available in the search results. However, a Material Safety Data Sheet (MSDS) for the compound can be found online2.
Future Directions
The specific future directions for research on 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde are not available in the search results. However, it’s worth noting that the compound is a specialty product for proteomics research applications5, suggesting potential future directions in this field.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWUCQDJAEAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587528 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | |
CAS RN |
893612-89-0 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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